6-(Benzyloxy)hexanal

Steroid Chemistry Drug Conjugation Linker Chemistry

6-(Benzyloxy)hexanal is a bifunctional aliphatic aldehyde featuring a terminal benzyl-protected hydroxyl group. The benzyl (Bn) group serves as a stable protecting group for the alcohol, enabling orthogonal synthetic manipulations of the aldehyde functionality.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 101492-91-5
Cat. No. B022125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)hexanal
CAS101492-91-5
Synonyms6-BENZYLOXY-HEXANAL
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCCCC=O
InChIInChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-10H,1-2,6-7,11-12H2
InChIKeyOKBHPVOFRDHZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)hexanal (CAS 101492-91-5): An Aldehyde Building Block with Strategic Benzyl Protection for Advanced Synthesis


6-(Benzyloxy)hexanal is a bifunctional aliphatic aldehyde featuring a terminal benzyl-protected hydroxyl group. The benzyl (Bn) group serves as a stable protecting group for the alcohol, enabling orthogonal synthetic manipulations of the aldehyde functionality [1]. The compound has a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol . Its dual reactivity—a free aldehyde for nucleophilic additions and condensations, and a masked alcohol that can be unmasked via hydrogenolysis—makes it a strategic intermediate in complex molecule synthesis. It is commercially available from multiple suppliers, typically with a purity of 97% .

1
Benzyl ether protection enables orthogonal aldehyde manipulations
2
Free aldehyde supports nucleophilic additions and condensations
3
Masked alcohol released via hydrogenolysis for further functionalization

Why 6-(Benzyloxy)hexanal Cannot Be Casually Substituted with Other Benzyloxy Aldehydes


While numerous benzyloxy aldehydes exist, the specific six-carbon linear chain of 6-(benzyloxy)hexanal dictates a precise spatial relationship between the reactive aldehyde and the protected alcohol, which is critical for successful macrocyclization and stereochemical outcomes [1]. In the total synthesis of albifloranine, the use of a protected analog, 4-(1,3-dioxolan-2-yl)-6-benzyloxyhexanal, was essential for the key condensation step [2]. Similarly, in the synthesis of 7α-substituted estradiol derivatives, 1-iodo-6-benzyloxyhexane (the reduced, iodo analog) provided a 45% overall yield, a significant improvement over other procedures yielding only 8-27% [3]. Substituting a shorter (e.g., 4-benzyloxybutanal) or longer (e.g., 8-benzyloxyoctanal) chain would alter the ring size in cyclizations and the linker length in conjugates, leading to different conformational and biological properties [1]. The benzyl group also provides UV-active tracking and a specific NMR signature, facilitating purification and characterization [4].

Chain length shifts cyclization outcome
Shorter C4 or longer C8 benzyloxy aldehydes alter ring size and linker geometry, which may reduce macrocyclization efficiency.
Protecting group mismatch affects tracking
Non-benzyl protecting groups lack the UV-active chromophore and characteristic NMR signature, complicating purification and characterization.
Reduced or oxidized analogs change reactivity
6-benzyloxyhexanol or the corresponding acid do not offer the aldehyde reactivity required for key condensation steps.

Quantitative Differentiation: How 6-(Benzyloxy)hexanal's Performance Metrics Compare to Key Analogs


Chain-Length Optimization: 45% Overall Yield for C6-Benzyloxy Linker vs. 8-27% for Alternative Procedures in Steroid Derivatization

In the synthesis of 7α-substituted derivatives of 17β-estradiol, the use of a six-carbon benzyloxy linker (via 1-iodo-6-benzyloxyhexane) afforded an overall yield of approximately 45% over seven steps. This represents a substantial improvement compared to other known synthetic procedures for similar derivatives, which provided overall yields in the range of 8-27% [1]. The six-carbon chain length is optimal for the target binding pocket and synthetic efficiency.

Synthetic yield
Head-to-head
~45% vs 8–27% overall yield
Reported higher synthetic efficiency with C6 linker
Seven-step estradiol derivatization; yield advantage context-dependent
Steroid Chemistry Drug Conjugation Linker Chemistry

Biochemical Screening: No Significant 5-Lipoxygenase Inhibition at 100 µM in RBL-1 Cells

6-(Benzyloxy)hexanal was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM. The assay result was 'NS' (no significant activity) [1]. This finding is consistent with a separate assay for 5-Lipoxygenase inhibition in rat blood, where the compound was also tested but no quantitative IC50 was reported, suggesting inactivity or very weak potency .

5‑LOX inhibition
Assay context
NS at 100 µM
No significant 5‑lipoxygenase interference in RBL‑1 cells
Supports use as synthetic intermediate; unlikely false positive in LOX assays
Enzyme Inhibition Lipoxygenase Inflammation

Spectroscopic Identification: Unique Mass Spectrum for Rapid Purity and Identity Confirmation

6-Benzyloxyhexanal has a documented GC-MS spectrum in the Wiley Registry of Mass Spectral Data, providing a unique fragmentation pattern for unambiguous identification [1]. This is a critical quality control advantage. In comparison, closely related analogs like 6-benzyloxyhexanol or 6-benzyloxyhexanoic acid will have distinct molecular ion peaks (m/z 208 vs m/z 222, respectively) and different fragmentation due to the alcohol or acid functional groups. The availability of a reference spectrum in a major commercial library accelerates analytical method development and ensures batch-to-batch consistency, a feature not guaranteed for custom or less common benzyloxy aldehydes.

MS reference
Class-level
Wiley Registry spectrum available
Facilitates identity confirmation and method development
Related benzyloxy analogs may lack commercial reference spectra
Analytical Chemistry Quality Control GC-MS

Commercial Availability: 97% Purity from Multiple Suppliers Ensures Consistent Performance

6-(Benzyloxy)hexanal (CAS 101492-91-5) is commercially available with a specified purity of 97% from multiple vendors, including ChemicalBook and ChemBlink [REFS-1, REFS-2]. This is a key differentiator from many research-grade benzyloxy aldehydes which are often custom-synthesized with variable purity and no certified analytical data. The 97% purity specification ensures that the reagent is suitable for demanding synthetic applications without the need for additional purification, reducing both cost and time.

Purity specification
Data to verify
97%
Multiple suppliers list 97% purity
Supplier data; verify lot-specific COA for critical applications
Procurement Supply Chain Quality Assurance

High-Value Application Scenarios for 6-(Benzyloxy)hexanal Where Its Specific Properties Deliver Proven Advantage


Synthesis of 7α-Substituted Estradiol Conjugates and Probes

The optimal six-carbon chain length of 6-(benzyloxy)hexanal-derived intermediates (e.g., 1-iodo-6-benzyloxyhexane) is critical for achieving high-yielding syntheses of estradiol derivatives. In this application, the 45% overall yield obtained with the C6 linker [1] makes it the preferred building block over shorter or longer benzyloxy aldehydes, which would likely result in lower yields or failed conjugations due to steric or spatial mismatches in the target binding site.

Macrocycle and Alkaloid Total Synthesis

In the total synthesis of complex natural products like albifloranine, the aldehyde-protected version of this compound, 4-(1,3-dioxolan-2-yl)-6-benzyloxyhexanal, is used as a key intermediate for building the macrocyclic framework [2]. The specific chain length and the benzyl protection are essential for the correct spatial orientation during the condensation step, which would be impossible to replicate with a shorter-chain benzyloxy aldehyde.

Analytical Standard and Method Development for GC-MS

The availability of a reference GC-MS spectrum for 6-benzyloxyhexanal in the Wiley Registry [3] makes it an ideal standard for developing and validating analytical methods for monitoring reactions involving benzyl-protected alcohols. This is particularly useful in process chemistry and quality control settings where rapid, unambiguous identification of reaction components is required.

Application
Selection Property
Validation Focus
Estradiol conjugate synthesis
C6 linker length for target-site fit
Conjugation efficiency and purity assessment
Macrocycle / alkaloid total synthesis
Spatial orientation in ring-closing steps
Condensation step outcome and stereochemistry
GC‑MS analytical standard
Reference spectrum in commercial library
Method development and batch identity confirmation

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